molecular formula C13H15FN2O3 B15210716 5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide CAS No. 34725-15-0

5-(3-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide

Cat. No.: B15210716
CAS No.: 34725-15-0
M. Wt: 266.27 g/mol
InChI Key: XZHCWFVAEZLIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 3-fluorobenzaldehyde, which can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: This can be done by reacting the oxazolidine intermediate with a suitable amine, such as propylamine, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Scientific Research Applications

5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxazolidine ring can contribute to its stability and reactivity. The carboxamide group may facilitate interactions with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluorophenyl)-2-oxo-N-methyloxazolidine-3-carboxamide
  • 5-(3-Fluorophenyl)-2-oxo-N-ethyloxazolidine-3-carboxamide
  • 5-(3-Fluorophenyl)-2-oxo-N-butyl-oxazolidine-3-carboxamide

Uniqueness

5-(3-Fluorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific combination of a fluorophenyl group, an oxazolidine ring, and a propyl carboxamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

34725-15-0

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C13H15FN2O3/c1-2-6-15-12(17)16-8-11(19-13(16)18)9-4-3-5-10(14)7-9/h3-5,7,11H,2,6,8H2,1H3,(H,15,17)

InChI Key

XZHCWFVAEZLIDA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.